

Characterization Standards for 3-Chloro-4-methoxy-5-methylbenzoic Acid

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Compound of Interest

Compound Name: 3-Chloro-4-methoxy-5-methylbenzoic acid

CAS No.: 62316-29-4

Cat. No.: B3392037

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CAS: 62316-29-4 | Molecular Formula: C₉H₉ClO₃ | MW: 200.62 g/mol [1][2]

Executive Summary

3-Chloro-4-methoxy-5-methylbenzoic acid (CMMBA) is a critical aromatic building block, structurally significant as a methylated analog of the key Avanafil intermediate (3-chloro-4-methoxybenzoic acid). In drug development, it serves two primary roles: as a scaffold for novel PDE5 inhibitor analogs and as a critical impurity marker in the quality control of pharmaceutical intermediates.

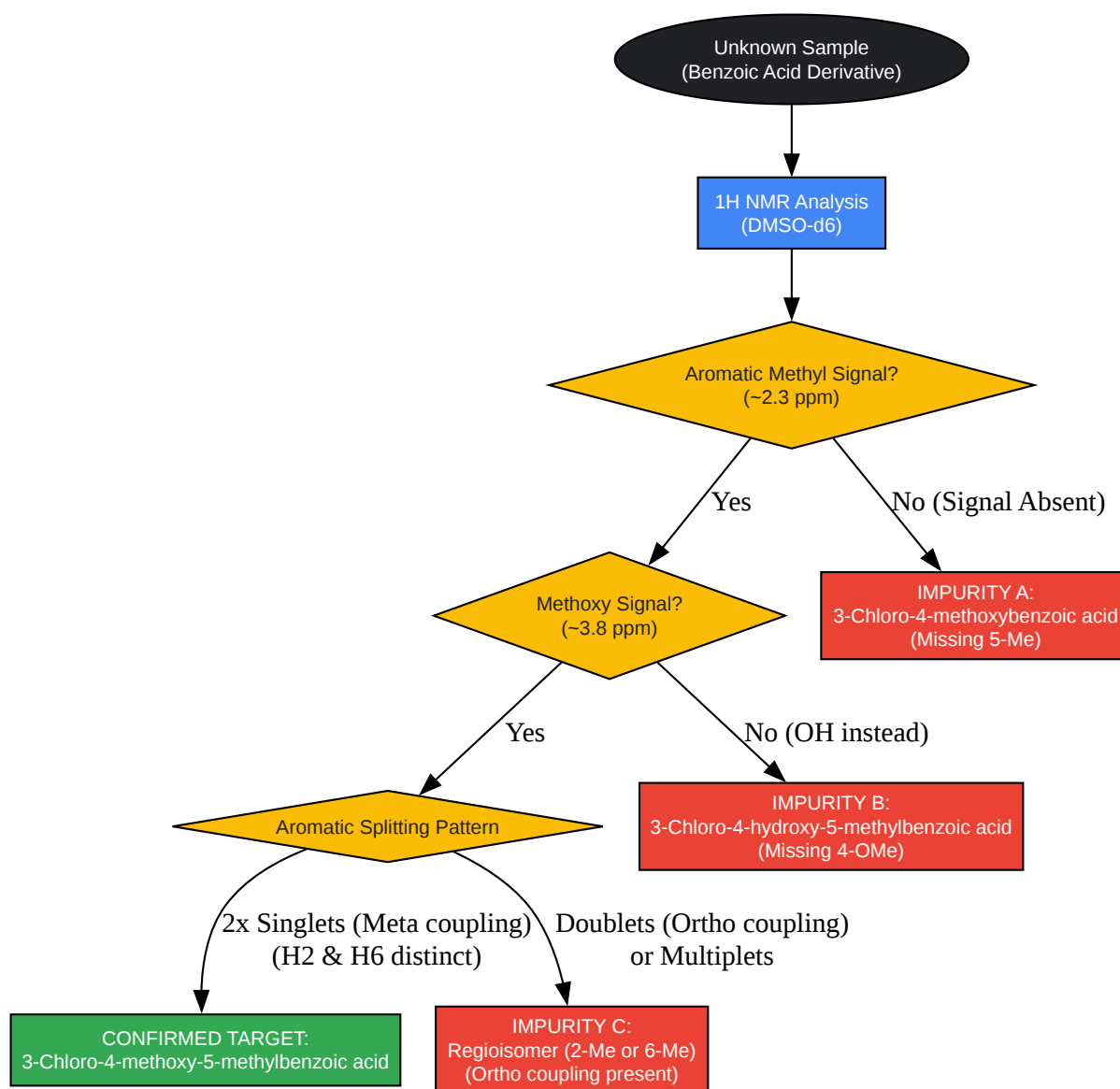
This guide objectively compares analytical methodologies for characterizing CMMBA, establishing a tiered testing strategy that prioritizes specificity (NMR) and sensitivity (HPLC) over traditional bulk methods (Titration).

Part 1: Structural Integrity & Isomeric Differentiation

The primary challenge in characterizing CMMBA is distinguishing it from its close structural analogs, particularly the des-methyl variant (the Avanafil intermediate) and its regioisomers.

Isomer & Analog Differentiation Matrix

The following decision tree outlines the logic for confirming the CMMBA structure against its most common impurities.



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Figure 1: NMR-based logic flow for distinguishing CMMBA from critical process impurities.

Expected Spectral Data (Reference Standard)

- ¹H NMR (400 MHz, DMSO-d₆):
 - 12.90 (br s, 1H, COOH)
 - 7.85 (d, J=2.0 Hz, 1H, Ar-H₂) – Deshielded by COOH and Cl
 - 7.72 (d, J=2.0 Hz, 1H, Ar-H₆) – Deshielded by COOH
 - 3.82 (s, 3H, OCH₃)
 - 2.35 (s, 3H, Ar-CH₃)

Part 2: Comparative Purity Methodologies

For routine release and stability testing, three methods are commonly evaluated. The table below compares their performance metrics specifically for substituted benzoic acids.

Method Performance Comparison

Feature	HPLC-UV (Recommended)	qNMR (Absolute)	Potentiometric Titration
Principle	Separation via hydrophobicity (C18)	Molar ratio vs. Internal Standard	Acid-Base Neutralization
Specificity	High (Separates isomers/impurities)	High (Structural confirmation)	Low (Detects any acidic group)
Sensitivity (LOD)	High (< 0.05%)	Moderate (~0.5%)	Low (N/A)
Precision (RSD)	< 1.0%	< 1.0%	< 0.5%
Primary Use	Purity & Impurity Profiling	Reference Standard Qualification	Bulk Assay (Low Cost)
Limitation	Requires Reference Standard	Lower sensitivity for trace impurities	False positives from precursor acids

Expert Insight: While titration is cost-effective, it is unsuitable for CMMBA if the synthesis involves other acidic precursors (e.g., 3-chloro-4-hydroxy-5-methylbenzoic acid). HPLC is the required standard for pharmaceutical applications to ensure the absence of the des-methyl analog.

Part 3: Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and detect the "des-methyl" impurity.

- Instrument: HPLC with PDA/UV detector (Agilent 1200 or equivalent).
- Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 μ m).
- Mobile Phase:
 - Solvent A: 0.1% Phosphoric Acid in Water (Maintains COOH protonation for peak shape).
 - Solvent B: Acetonitrile.
- Gradient:
 - 0-2 min: 10% B (Isocratic hold)
 - 2-15 min: 10%
80% B (Linear ramp)
 - 15-20 min: 80% B (Wash)
- Flow Rate: 1.0 mL/min.
- Detection: 235 nm (Max absorption for chlorobenzoic core) and 254 nm.
- Sample Prep: Dissolve 10 mg CMMBA in 10 mL of 50:50 Water:ACN.

System Suitability Criteria:

- Resolution () between CMMBA and des-methyl impurity > 2.0.
- Tailing Factor () < 1.5.

Protocol B: Quantitative NMR (qNMR)

Objective: Determine absolute assay purity without a reference standard.

- Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).
 - Why Maleic Acid? Singlet at 6.3 ppm falls in a clean region, distinct from CMMBA aromatics (7.7-7.9 ppm).
- Solvent: DMSO-d6 (Ensures solubility of both acid and IS).
- Procedure:
 - Weigh ~20 mg of CMMBA () and ~10 mg of IS () directly into the NMR tube with precision (0.01 mg).
 - Add 0.6 mL DMSO-d6.
 - Acquire 1H NMR with d1 (relaxation delay) 30 seconds (5 T1) to ensure full relaxation.
- Calculation:
Where

= Integral area,

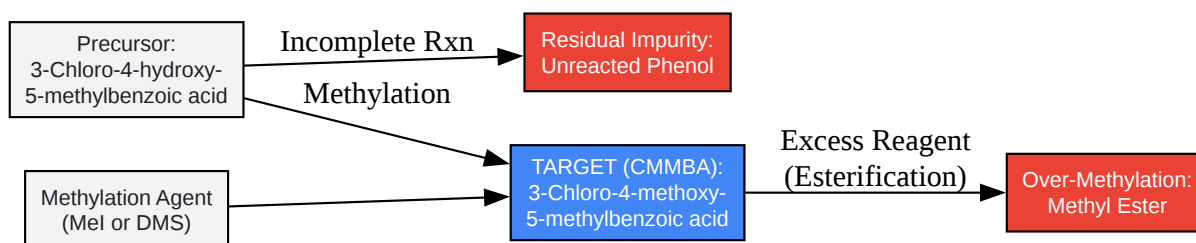
= Number of protons,

= Molecular weight.[2]

Part 4: Critical Impurity Profiling

Understanding the synthesis pathway is essential for predicting impurities. CMMBA is typically synthesized via the chlorination of 4-methoxy-3-methylbenzoic acid or methylation of 3-chloro-4-hydroxy-5-methylbenzoic acid.

Synthesis & Degradation Pathway



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Figure 2: Synthesis pathway highlighting critical impurities (Unreacted phenol and Methyl ester).

Monitoring Strategy:

- Unreacted Phenol: Monitor via HPLC. The phenol group is more polar, eluting before the target acid.
- Methyl Ester: Monitor via HPLC.[3][4] The ester is significantly less polar (no COOH), eluting after the target acid.

References

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- To cite this document: BenchChem. [Characterization Standards for 3-Chloro-4-methoxy-5-methylbenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3392037/docs#characterization-standards-for-3-chloro-4-methoxy-5-methylbenzoic-acid>]

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